3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one
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Overview
Description
3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticonvulsant, anticancer, antibacterial, and anti-inflammatory properties . The compound’s structure consists of a quinazolinone core with a 3,4-dichlorophenoxyethyl substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with anthranilic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the phenoxy or quinazolinone moieties .
Scientific Research Applications
3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticonvulsant activity is attributed to its ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, modulating their activity and reducing neuronal excitability . The compound’s anticancer activity may involve the inhibition of specific kinases or other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one: This compound has similar structural features but different substituents on the phenoxy group.
3-benzyl-2-(4-chlorophenyl)quinazolin-4-one: Another quinazolinone derivative with a benzyl group at the 3-position and a chlorophenyl group at the 2-position.
Uniqueness
3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the 3,4-dichlorophenoxyethyl group enhances its potential as an anticonvulsant and anticancer agent compared to other quinazolinone derivatives .
Properties
IUPAC Name |
3-[2-(3,4-dichlorophenoxy)ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-6-5-11(9-14(13)18)22-8-7-20-10-19-15-4-2-1-3-12(15)16(20)21/h1-6,9-10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQAHSDJVZEVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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